molecular formula C9H17NO3 B12944125 3-((1-Methylpiperidin-4-yl)oxy)propanoic acid

3-((1-Methylpiperidin-4-yl)oxy)propanoic acid

Cat. No.: B12944125
M. Wt: 187.24 g/mol
InChI Key: NSUQLISXZTYDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-Methylpiperidin-4-yl)oxy)propanoic acid is a chemical compound with the molecular formula C9H17NO3 It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and an ether linkage to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methylpiperidin-4-yl)oxy)propanoic acid typically involves the reaction of 1-methylpiperidine with an appropriate propanoic acid derivative. One common method is the etherification of 1-methylpiperidine with 3-chloropropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methylpiperidin-4-yl)oxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((1-Methylpiperidin-4-yl)oxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((1-Methylpiperidin-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((1-Methylpiperidin-4-yl)oxy)butanoic acid: Similar structure with an additional carbon in the alkyl chain.

    3-((1-Methylpiperidin-4-yl)oxy)acetic acid: Similar structure with a shorter alkyl chain.

    3-((1-Methylpiperidin-4-yl)oxy)propanoic acid hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring, ether linkage, and propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)oxypropanoic acid

InChI

InChI=1S/C9H17NO3/c1-10-5-2-8(3-6-10)13-7-4-9(11)12/h8H,2-7H2,1H3,(H,11,12)

InChI Key

NSUQLISXZTYDCR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.